molecular formula C20H16ClN3O B13825964 N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine

N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine

Cat. No.: B13825964
M. Wt: 349.8 g/mol
InChI Key: RJCVPTNTFHHQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6,9-Dichloro-2-methoxyacridine and benzene-1,4-diamine.

    Reaction Conditions: The reaction is typically performed in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication . This intercalation can lead to the formation of DNA adducts, which are studied for their potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups enhances its ability to interact with biological targets and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine

InChI

InChI=1S/C20H16ClN3O/c1-25-15-7-9-18-17(11-15)20(23-14-5-3-13(22)4-6-14)16-8-2-12(21)10-19(16)24-18/h2-11H,22H2,1H3,(H,23,24)

InChI Key

RJCVPTNTFHHQJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.